5-Isothiocyanato-4-methylbenzoxazole
Description
5-Isothiocyanato-4-methylbenzoxazole is a heterocyclic aromatic compound characterized by a benzoxazole core (a benzene ring fused with an oxazole ring containing oxygen and nitrogen atoms). The molecule features a methyl group at the 4-position and an isothiocyanate (-NCS) functional group at the 5-position.
The isothiocyanate group enhances electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., thiols or amines), making it valuable in drug design and chemical probes.
Properties
Molecular Formula |
C9H6N2OS |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
5-isothiocyanato-4-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H6N2OS/c1-6-7(11-5-13)2-3-8-9(6)10-4-12-8/h2-4H,1H3 |
InChI Key |
KVNKIKHOKBACQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=CO2)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 5-Isothiocyanato-4-methylbenzoxazole and analogous compounds:
Reactivity and Stability
- Isothiocyanate vs. Isocyanate : The isothiocyanate group in the target compound exhibits greater electrophilicity compared to isocyanate analogs (e.g., [259860-45-2]) due to sulfur’s polarizability, enhancing its ability to form thiourea adducts with biomolecules .
- Aromatic vs. Aliphatic Isothiocyanates : Unlike aliphatic derivatives like 4-Methoxybenzyl isothiocyanate, the aromatic benzoxazole core stabilizes the isothiocyanate group against hydrolysis, improving shelf-life and in vivo stability .
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